3-aminopropanoyl Chloride

Catalog No.
S3433467
CAS No.
5722-81-6
M.F
C3H6ClNO
M. Wt
107.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-aminopropanoyl Chloride

CAS Number

5722-81-6

Product Name

3-aminopropanoyl Chloride

IUPAC Name

3-aminopropanoyl chloride

Molecular Formula

C3H6ClNO

Molecular Weight

107.54 g/mol

InChI

InChI=1S/C3H6ClNO/c4-3(6)1-2-5/h1-2,5H2

InChI Key

GLABFZPEHHFGDW-UHFFFAOYSA-N

SMILES

C(CN)C(=O)Cl

Canonical SMILES

C(CN)C(=O)Cl

3-Aminopropanoyl Chloride is an organic compound with the molecular formula C₃H₆ClNO. This compound features a primary amine group and an acyl chloride functional group, making it a significant intermediate in organic synthesis. It is often utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactive nature and ability to participate in diverse

  • Nucleophilic Substitution: The acyl chloride group can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
  • Acylation Reactions: It can acylate amines, leading to the formation of N-substituted derivatives.
  • Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds, potentially forming larger molecules or cyclic structures.

These reactions highlight its utility as a versatile building block in synthetic organic chemistry .

The biological activity of 3-Aminopropanoyl Chloride is primarily linked to its role as a precursor for various pharmaceutical agents. Compounds derived from this chlorinated amine exhibit significant pharmacological properties, including:

  • Anticonvulsant Activity: Certain derivatives have been studied for their potential in treating epilepsy.
  • Antibacterial Properties: Some synthesized compounds show efficacy against bacterial infections.
  • Bronchodilator Effects: As a precursor to bronchodilators, it may aid in respiratory conditions .

Several methods are available for synthesizing 3-Aminopropanoyl Chloride:

  • From 3-Aminopropanoic Acid: Reacting 3-aminopropanoic acid with thionyl chloride or oxalyl chloride can yield 3-Aminopropanoyl Chloride.
  • Direct Chlorination: Chlorination of propanamide under specific conditions may also produce this compound.
  • Via Acylation: Acylation of 3-aminopropanol using phosgene or other acylating agents can lead to the formation of 3-Aminopropanoyl Chloride .

3-Aminopropanoyl Chloride finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and infections.
  • Agricultural Chemicals: Utilized in the formulation of agrochemicals, enhancing crop protection strategies.
  • Polymer Chemistry: Employed in modifying polymers for improved properties and functionalities .

Research on the interactions of 3-Aminopropanoyl Chloride focuses on its reactivity with biological molecules and other chemicals:

  • Reactivity with Amines: Studies indicate that it readily reacts with primary and secondary amines, forming stable amides.
  • Polymer Interactions: Investigations into its incorporation into polymer matrices reveal potential enhancements in mechanical and thermal properties .

Several compounds share structural similarities with 3-Aminopropanoyl Chloride, each possessing unique properties:

Compound NameStructureKey Features
3-Chloropropionyl ChlorideC₃H₄ClOBifunctional reagent; used in pharmaceuticals.
3-AminopropanolC₃H₉NOAlcohol form; less reactive than the chloride.
2-Aminobutyric AcidC₄H₉NO₂Non-chlorinated; used in peptide synthesis.
PropionamideC₃H₇NOStable amide; less reactive than acyl chlorides.

The unique feature of 3-Aminopropanoyl Chloride lies in its acyl chloride functionality, which grants it higher reactivity compared to similar compounds like 3-Aminopropanol and Propionamide. This reactivity makes it particularly valuable for synthesizing complex molecules in medicinal chemistry .

XLogP3

-0.2

Dates

Modify: 2023-08-19

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